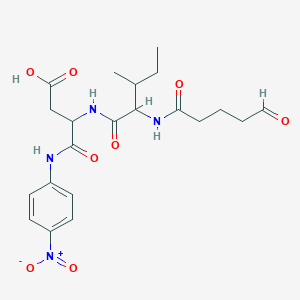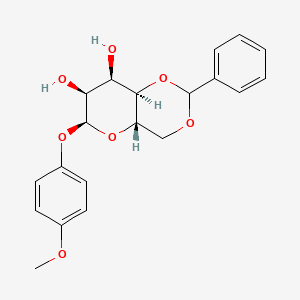
TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(tetramethylcyclopentadienyl)neodymium is an organometallic compound with the empirical formula C27H39Nd . It has a molecular weight of 507.84 .
Synthesis Analysis
The synthesis of Tris(tetramethylcyclopentadienyl)neodymium involves the reaction of equimolar amounts of amidine and N,N-dimethyl-o-aminobenzyllithium . This reaction yields a lithium amidinate, which then reacts with NdCl3 in a molar ratio of 3:1 to produce the tris(amidinate) complex .Molecular Structure Analysis
The molecular structure of Tris(tetramethylcyclopentadienyl)neodymium involves a κ2-N,N-chelating amidinate ligand coordinated to Nd3+ via two nitrogen atoms .Chemical Reactions Analysis
Tris(tetramethylcyclopentadienyl)neodymium exhibits high catalytic activity in the ring-opening polymerization of ε-caprolactone . It allows the quantitative conversion of 100 equivalents of the monomer within 10 seconds .Applications De Recherche Scientifique
Organometallic Chemistry
Tris(tetramethylcyclopentadienyl)neodymium(III) is an organometallic compound. Organometallic chemistry is the study of chemical compounds containing bonds between carbon and a metal. These compounds have applications in a number of areas, including catalysis, materials science, and medicine .
Catalysts
Like many organometallic compounds, Tris(tetramethylcyclopentadienyl)neodymium(III) could potentially be used as a catalyst in certain chemical reactions. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction .
Material Science
In material science, organometallic compounds like Tris(tetramethylcyclopentadienyl)neodymium(III) can be used in the synthesis of new materials with unique properties .
Actinides and Lanthanides Research
Tris(tetramethylcyclopentadienyl)neodymium(III) can be used in research involving actinides and lanthanides. A study has been conducted on the structure and bonding properties of 16 complexes formed by trivalent f elements (M=U, Np, Pu and lanthanides except for Pm and Pr) with cyclopentadienyl (Cp) and cyclohexylisonitrile (C≡NCy) ligands .
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Models
The compound has been studied using the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) models. These models help elucidate the metal-ligand interactions, focusing on the comparison of the actinides and lanthanides as well as on the competition of the two different ligands for M .
Synthesis of New Compounds
Tris(tetramethylcyclopentadienyl)neodymium(III) can also be used in the synthesis of new compounds. For example, for the large La (III) ion, the bis-adduct (Cp) 3 La (C≡NCy) 2 could also be synthesized and characterized .
Mécanisme D'action
Safety and Hazards
Tris(tetramethylcyclopentadienyl)neodymium is classified as a hazardous substance . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .
Orientations Futures
Tris(tetramethylcyclopentadienyl)neodymium is one of numerous organo-metallic compounds that have potential applications in areas requiring non-aqueous solubility such as solar energy and water treatment . As research progresses, new applications and technologies involving this compound may emerge .
Propriétés
InChI |
InChI=1S/3C9H13.Nd/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXFFEIMRBFKFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Nd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Nd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(tetramethylcyclopentadienyl)neodymium | |
CAS RN |
164528-22-7 |
Source


|
| Record name | Tris(tetramethylcyclopentadienyl)neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)





